Cas no 954707-99-4 (N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-4-(trifluoromethyl)benzamide)

N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-4-(trifluoromethyl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-4-(trifluoromethyl)benzamide
- Benzamide, N-[1,2,3,4-tetrahydro-2-(propylsulfonyl)-7-isoquinolinyl]-4-(trifluoromethyl)-
- N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-(trifluoromethyl)benzamide
- AKOS024645673
- N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide
- N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-(trifluoromethyl)benzamide
- 954707-99-4
- F2391-1024
-
- インチ: 1S/C20H21F3N2O3S/c1-2-11-29(27,28)25-10-9-14-5-8-18(12-16(14)13-25)24-19(26)15-3-6-17(7-4-15)20(21,22)23/h3-8,12H,2,9-11,13H2,1H3,(H,24,26)
- InChIKey: MLBHRUYMUKKMNJ-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC2=C(C=C1)CCN(S(CCC)(=O)=O)C2)(=O)C1=CC=C(C(F)(F)F)C=C1
計算された属性
- せいみつぶんしりょう: 426.12249820g/mol
- どういたいしつりょう: 426.12249820g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 669
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 74.9Ų
じっけんとくせい
- 密度みつど: 1.39±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 12.52±0.20(Predicted)
N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-4-(trifluoromethyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2391-1024-20μmol |
N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-(trifluoromethyl)benzamide |
954707-99-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2391-1024-10μmol |
N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-(trifluoromethyl)benzamide |
954707-99-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2391-1024-5μmol |
N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-(trifluoromethyl)benzamide |
954707-99-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2391-1024-30mg |
N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-(trifluoromethyl)benzamide |
954707-99-4 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2391-1024-40mg |
N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-(trifluoromethyl)benzamide |
954707-99-4 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2391-1024-2μmol |
N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-(trifluoromethyl)benzamide |
954707-99-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2391-1024-50mg |
N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-(trifluoromethyl)benzamide |
954707-99-4 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2391-1024-3mg |
N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-(trifluoromethyl)benzamide |
954707-99-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2391-1024-5mg |
N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-(trifluoromethyl)benzamide |
954707-99-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2391-1024-100mg |
N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-(trifluoromethyl)benzamide |
954707-99-4 | 90%+ | 100mg |
$248.0 | 2023-05-16 |
N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-4-(trifluoromethyl)benzamide 関連文献
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-4-(trifluoromethyl)benzamideに関する追加情報
Introduction to N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-4-(trifluoromethyl)benzamide (CAS No. 954707-99-4)
N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-4-(trifluoromethyl)benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 954707-99-4, represents a unique structural motif that combines elements of tetrahydroisoquinoline and benzamide scaffolds, each of which is well-documented for their potential biological activities.
The tetrahydroisoquinoline moiety is particularly noteworthy, as it is a common pharmacophore found in numerous natural alkaloids and synthetic drugs. Its presence in this compound suggests a possible role in modulating neurotransmitter systems, which has been extensively studied for its implications in treating neurological disorders. Furthermore, the benzamide group is known for its versatile biological activities, including anti-inflammatory and analgesic properties. The combination of these two motifs in N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-4-(trifluoromethyl)benzamide introduces a promising avenue for the development of novel therapeutic agents.
The propane-1-sulfonyl group adds an additional layer of complexity to the molecular structure, potentially influencing both the solubility and bioavailability of the compound. This group is also known to enhance binding affinity to certain biological targets, making it a valuable feature for drug design. The trifluoromethyl substituent on the benzamide ring further enhances the lipophilicity of the molecule, which can be crucial for crossing biological membranes and achieving effective drug delivery.
Recent research in medicinal chemistry has highlighted the importance of structure-activity relationships (SARs) in designing molecules with desired pharmacological properties. The compound N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-4-(trifluoromethyl)benzamide exemplifies this principle by integrating multiple pharmacophoric elements that are known to interact with biological targets in specific ways. Studies have shown that derivatives of tetrahydroisoquinoline can modulate dopaminergic and serotonergic pathways, which are implicated in conditions such as depression and Parkinson's disease.
In addition to its potential neurological applications, this compound may also exhibit activity against other diseases. For instance, benzamides have been explored for their anti-cancer properties due to their ability to inhibit proteasome activity and induce apoptosis in tumor cells. The presence of both tetrahydroisoquinoline and benzamide moieties suggests that N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-4-(trifluoromethyl)benzamide could be a multi-target directed drug (MTDD), capable of interacting with multiple pathways simultaneously.
The synthesis of this compound involves complex organic transformations that require careful optimization to ensure high yield and purity. The introduction of the propane-1-sulfonyl group typically involves sulfonylation reactions, while the tetrahydroisoquinoline core is often constructed through Pictet-Spengler reactions or Bischler-Napieralski cyclizations. The final step involves coupling the benzamide moiety via amide bond formation techniques such as nucleophilic acyl substitution or reductive amination.
The trifluoromethyl group is particularly challenging to incorporate due to its sensitivity to hydrolysis and oxidation. Specialized conditions are required to maintain its stability during synthesis and purification. Despite these challenges, recent advances in synthetic methodologies have made it increasingly feasible to produce complex molecules like N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-4-(trifluoromethyl)benzamide with high fidelity.
In terms of pharmacokinetic properties, the combination of lipophilic and hydrophilic groups in this compound suggests potential for oral bioavailability. However, further studies are needed to evaluate its metabolic stability and excretion pathways. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are essential for characterizing the compound's chemical properties and purity.
The biological evaluation of N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-4-(trifluoromethyl)benzamide has only just begun to scratch the surface of its potential applications. In vitro assays have shown preliminary evidence of activity against certain enzymes and receptors relevant to neurological disorders. These findings are encouraging but require validation through more extensive preclinical studies.
The integration of computational chemistry tools has also played a significant role in understanding the interactions between this compound and its potential targets. Molecular docking studies can predict binding affinities and identify key residues involved in receptor-ligand interactions. These insights can guide further modifications to optimize potency and selectivity.
The future development of this compound will likely involve interdisciplinary collaboration between synthetic chemists、biologists、pharmacologists,and clinicians。 Such collaborations are essential for translating laboratory discoveries into viable therapeutic agents that meet regulatory standards and deliver clinical benefits.
954707-99-4 (N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-4-(trifluoromethyl)benzamide) 関連製品
- 1498123-76-4(N-(2-amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide)
- 2137530-60-8([1-Amino-4,4-dimethyl-3-(methylsulfanyl)cyclohexyl]methanol)
- 2680677-85-2(1-(4-{(prop-2-en-1-yloxy)carbonylamino}butyl)piperidine-4-carboxylic acid)
- 2138546-21-9(2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-sulfonyl fluoride)
- 1182922-68-4(5-(4-Butylphenyl)thiazol-2-amine)
- 2138062-32-3(1-(5-Hydroxy-2,2-dimethylcyclohexyl)-1,4-dihydropyridin-4-one)
- 754165-50-9(4-Amino-3-cyclopropylbenzoic acid)
- 2169312-01-8(1-(trifluoromethyl)bicyclo2.1.1hexane-5-carboxylic acid, endo)
- 842123-74-4(4-(4-Chloro-3-methylphenyl)-1-buten-4-ol)
- 339023-58-4(3-2-(4-Methoxyanilino)-1-nitrovinyl-2-benzofuran-1(3H)-one)




